molecular formula C15H11BrN2O2 B5304709 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide

7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide

Numéro de catalogue B5304709
Poids moléculaire: 331.16 g/mol
Clé InChI: FQKPLPMFWKFKKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide, also known as BPO, is a compound that belongs to the benzodiazepine family. It is a potent and selective allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. BPO has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mécanisme D'action

7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide acts as a positive allosteric modulator of the GABA receptor, which means it enhances the activity of the receptor without directly activating it. 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the binding of GABA to its own site on the receptor. This leads to an increase in the frequency and duration of chloride ion channel opening, which results in an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been demonstrated to reduce anxiety and induce sedation in animal models. 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has also been found to enhance the consolidation of memory, particularly in the hippocampus, a brain region involved in learning and memory. Additionally, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has been shown to have anticonvulsant properties, which make it useful in the treatment of epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide in lab experiments is its high potency and selectivity for the GABA receptor. This allows for precise modulation of the receptor without affecting other neurotransmitter systems. Additionally, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has a long half-life, which makes it useful for studying the long-term effects of GABA receptor modulation.
One limitation of using 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide in lab experiments is its potential for off-target effects. While 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is highly selective for the GABA receptor, it may also interact with other proteins in the brain, leading to unintended effects. Additionally, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide may have different effects in different species, which can complicate the interpretation of results.

Orientations Futures

There are several future directions in the study of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide and its applications in scientific research. One area of interest is the development of more selective and potent allosteric modulators of the GABA receptor, which may have fewer off-target effects. Another direction is the investigation of the effects of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide on different brain regions and cell types, which may provide insights into the mechanisms of GABA receptor modulation. Finally, the potential therapeutic applications of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide, particularly in the treatment of anxiety and epilepsy, warrant further investigation.

Méthodes De Synthèse

The synthesis of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide involves the reaction of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with hydrogen peroxide in the presence of a catalyst. The reaction yields 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide as a white crystalline solid with a melting point of 225-230°C.

Applications De Recherche Scientifique

7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has been widely used in scientific research as a tool to study the GABA receptor and its role in the central nervous system. It has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has also been used to investigate the effects of GABA receptor modulation on various physiological and behavioral processes, such as anxiety, sleep, and memory.

Propriétés

IUPAC Name

7-bromo-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKPLPMFWKFKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-5-phenyl-3H-1,4-benzodiazepin-2-ol 4-oxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.